methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:
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Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under reflux conditions to form the chromen-2-one intermediate .
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Introduction of the Chloro Substituent: : The chloro substituent can be introduced by reacting the chromen-2-one intermediate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under anhydrous conditions to ensure the formation of the desired chloro derivative .
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Esterification: : The final step involves the esterification of the chloro-substituted chromen-2-one with methyl 4-hydroxybenzoate. This reaction can be catalyzed by a base such as triethylamine and carried out in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones .
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines .
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Substitution: : The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various chromen-2-one derivatives with potential biological activities .
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Biology: : In biological research, the compound is studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor binding studies .
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Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
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Industry: : In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
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Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
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Receptor Binding: : The compound may act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways .
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Antioxidant Activity: : The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can be compared with other similar compounds, such as:
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4-Methylcoumarin: : Similar in structure but lacks the chloro substituent and benzoate ester group. It has different chemical properties and applications .
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7-Hydroxycoumarin: : Contains a hydroxyl group instead of the chloro substituent and benzoate ester group. It is used in different biological and industrial applications .
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6-Chloro-4-methylcoumarin: : Similar in structure but lacks the benzoate ester group. It has different reactivity and applications .
Properties
IUPAC Name |
methyl 4-[(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-12(2)19(22)26-17-9-18(16(21)8-15(11)17)25-10-13-4-6-14(7-5-13)20(23)24-3/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMQOQZLVCBOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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